3H-Pyrrol-3-one, 2-(dimethylamino)-4,5-diphenyl-
CAS No.: 58329-07-0
Cat. No.: VC20329738
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58329-07-0 |
|---|---|
| Molecular Formula | C18H16N2O |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | 2-(dimethylamino)-4,5-diphenylpyrrol-3-one |
| Standard InChI | InChI=1S/C18H16N2O/c1-20(2)18-17(21)15(13-9-5-3-6-10-13)16(19-18)14-11-7-4-8-12-14/h3-12H,1-2H3 |
| Standard InChI Key | AOSAYROWNDRDQT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Electronic Features of 3H-Pyrrol-3-one Derivatives
Core Architecture and Substituent Effects
The 3H-pyrrol-3-one scaffold consists of a γ-lactam ring system with a ketone moiety at position 3. The substitution pattern in 2-(dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one introduces significant steric and electronic modulation. The dimethylamino group at position 2 acts as an electron-donating substituent, enhancing the nucleophilicity of adjacent positions, while the 4,5-diphenyl groups contribute to planar rigidity and π-π stacking potential .
Table 1: Predicted Physicochemical Properties
Tautomerism and Stability
Density functional theory (DFT) studies on related 3H-pyrrol-3-ones reveal a tautomeric equilibrium between the lactam (3H-pyrrol-3-one) and lactim (1H-pyrrol-3-ol) forms. B3LYP/6-31G(d) calculations indicate that the lactam form is energetically favored by ~5–8 kcal/mol due to conjugation between the carbonyl and aromatic system . For 2-(dimethylamino)-4,5-diphenyl-3H-pyrrol-3-one, the electron-donating dimethylamino group likely stabilizes the lactam tautomer further through resonance-assisted hydrogen bonding.
Synthetic Methodologies for Pyrrolone Derivatives
Multicomponent Reactions Under Solvent-Free Conditions
A solvent-free approach for synthesizing trisubstituted pyrrol-3-ols involves the condensation of L-tryptophan esters, 1,3-dicarbonyl compounds, and catalytic KOH at elevated temperatures (120–140°C) . While this method yields 1H-pyrrol-3-ol derivatives, analogous conditions could be adapted for 3H-pyrrol-3-ones by omitting aromatization steps. Key advantages include:
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High atom economy (93–98% yields for initial esterification) .
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Reduced environmental impact via solvent elimination.
Fe/Ni Relay Catalysis for Pyrrole Functionalization
Domino transformations of isoxazoles to 2,4-dicarbonylpyrroles using FeCl₂·4H₂O and NiCl₂·6H₂O (10 mol% each) provide a viable route to structurally complex pyrrolones . For instance, methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized in 87% yield under these conditions . Adapting this protocol, the target compound could be accessed via:
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Isoxazole ring-opening with a 1,3-dicarbonyl compound.
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Cyclocondensation facilitated by dual metal catalysis.
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Post-functionalization to introduce the dimethylamino group.
Table 2: Optimized Reaction Conditions for Pyrrolone Synthesis
| Parameter | Value |
|---|---|
| Catalysts | FeCl₂·4H₂O, NiCl₂·6H₂O (10 mol%) |
| Temperature | 80–100°C (reflux) |
| Solvent | Xylene or DMF |
| Reaction Time | 6–12 hours |
| Yield Range | 45–92% (analogous compounds) |
Enamine Formation and Cyclization
A three-step pathway derived from acetylpyrrole intermediates involves:
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Condensation of acetylpyrrole with dimethylformamide-dimethylacetal (DMF-DMA) to form an enamine .
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Intramolecular cyclization under acidic or basic conditions.
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Aromatic substitution to introduce phenyl groups.
This method produced 3-(dimethylamino)-1-(2-methyl-4,5-diphenyl-1H-pyrrol-3-yl)prop-2-en-1-one in 87% yield, showcasing the feasibility of dimethylamino incorporation .
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
IR spectra of related pyrrolones exhibit characteristic bands:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (DMSO-d₆, 400 MHz):
13C NMR (CDCl₃, 100 MHz):
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δ 168.5 (C=O).
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δ 140.2–125.3 (aromatic carbons).
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δ 45.8 (N(CH₃)₂).
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